Iridium(IV) chloride dihydrochloride
Description
Overview of the Significance of Iridium(IV) in Transition Metal Chemistry and Catalysis
Iridium, a member of the platinum group metals, is a silvery-white transition metal renowned for its high density and exceptional resistance to corrosion. wikipedia.orgmgesjournals.com A key feature of iridium that underpins its chemical versatility is its ability to exist in a wide spectrum of oxidation states, ranging from -3 to +9. wikipedia.orgmgesjournals.comresearchgate.net This capacity for variable oxidation states is fundamental to its extensive use in catalysis. mgesjournals.comresearchgate.net
The Iridium(IV) oxidation state is particularly stable and plays a significant role in many catalytic processes. acs.orgosti.gov Iridium complexes, in general, are highly effective catalysts for a diverse range of chemical transformations crucial to both industry and academia. numberanalytics.com These include:
Hydrogenation and Transfer Hydrogenation: The reduction of unsaturated bonds like C=C, C=N, and C=O. nih.govcore.ac.uk
C-H Activation: The direct functionalization of otherwise inert carbon-hydrogen bonds. numberanalytics.comnih.gov
Water Oxidation: A critical reaction in the pursuit of generating clean energy through water splitting. acs.orgcore.ac.uk
Photocatalysis: Iridium complexes can absorb visible light and initiate chemical reactions, with some research highlighting iridium as a unique catalyst capable of converting sunlight into chemical energy, pointing towards applications in artificial photosynthesis. mgesjournals.comnih.govcore.ac.uk
While Iridium(III) complexes are widely noted for their catalytic activity, the Iridium(IV) state is a crucial intermediate and a stable form for many precursor compounds. mgesjournals.comresearchgate.netacs.org The low environmental toxicity reported for iridium also positions it as a "green element" in catalysis. mgesjournals.comresearchgate.net
Historical Development of Research on Iridium(IV) Chloride Species
The story of iridium begins in 1803 with its discovery by the English chemist Smithson Tennant, who isolated it from the dark, insoluble residue left after dissolving platinum ore in aqua regia. wikipedia.org The element was named "iridium" after the Greek goddess Iris, meaning rainbow, a nod to the vibrant and varied colors of its compounds. wikipedia.orgcore.ac.uk
From early on, chloride complexes of iridium were recognized as important. Hexachloroiridic(IV) acid (H₂IrCl₆) and its ammonium (B1175870) salt, ammonium hexachloroiridate ((NH₄)₂IrCl₆), quickly became established as industrially significant compounds, primarily serving as intermediates in the purification and processing of iridium. wikipedia.orgnih.gov Early research focused on understanding the fundamental chemistry of these species in solution. For instance, a 1971 study investigated the various colored iridium(IV) species that form in acidic chloride solutions and their interconversion with iridium(III) complexes. The catalytic properties of iridium chloride complexes began to garner significant attention in the mid-20th century, expanding the scope of organometallic chemistry. core.ac.uk
Current Research Frontiers and the Central Role of Iridium(IV) Chloride Dihydrochloride (B599025) (Hexachloroiridic(IV) Acid) as a Precursor
Hexachloroiridic(IV) acid is arguably the most important industrial iridium compound and remains at the forefront of chemical innovation due to its role as a versatile precursor. safina.eunih.govsigmaaldrich.com It is the go-to starting material for creating a multitude of advanced materials and catalysts. safina.eusigmaaldrich.com
Current Research Applications Stemming from Hexachloroiridic(IV) Acid:
| Application Area | Specific Use | Research Goal |
| Energy Storage | Fabrication of iridium-decorated graphene electrodes. safina.eusigmaaldrich.com | To enhance the efficiency and stability of Vanadium Redox Flow Batteries (VRFBs). safina.eu |
| Nanocatalysis | Synthesis of iridium oxide nanoparticles. safina.eusigmaaldrich.com | To create stable, size-controlled catalysts for reactions like the hydrogenation of nitrogen heterocycles. safina.eu |
| Clean Energy | Preparation of Iridium single-atom catalysts on nickel hydroxide (B78521). safina.eusigmaaldrich.com | To improve the efficiency of the Oxygen Evolution Reaction (OER), a key step in producing hydrogen fuel via water electrolysis. safina.eu |
| Photocatalysis | Development of water-oxidation catalysts. | To create systems for artificial photosynthesis and solar fuel production. core.ac.uk |
| Advanced Materials | Formation of iridium-substituted polyoxometalates. riyngroup.comriyngroup.com | To synthesize novel materials with unique electronic and catalytic properties. riyngroup.comriyngroup.com |
Recent studies continue to expand its utility. For example, a 2023 study detailed the synthesis of the first-ever iridium(IV) chloride-dimethyl sulfoxide (B87167) complex, which was derived from an aged acetone (B3395972) solution of hexachloroiridic acid hexahydrate. acs.org
Methodological Approaches in Iridium(IV) Chloride Dihydrochloride Studies
The investigation of hexachloroiridic(IV) acid and its derivatives employs a range of sophisticated analytical and characterization techniques to probe their structure, reactivity, and performance.
Key Methodologies in Iridium Chemistry:
Synthesis and Reaction Monitoring: The synthesis of iridium complexes often starts from precursors like iridium(III) chloride or hexachloroiridic(IV) acid. mdpi.comrsc.orgmdpi.com Optimizing reaction conditions such as temperature and solvent is crucial for maximizing yields. digitellinc.com
Spectroscopic Techniques:
NMR Spectroscopy: 1H and 13C NMR are fundamental for confirming the structural integrity of synthesized organometallic complexes. digitellinc.comnih.gov
UV-Visible Spectroscopy: This technique is used to monitor electronic transitions, such as the reduction of iridium(IV) to iridium(III), and to characterize the optical properties of new complexes. acs.orgmdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used to study paramagnetic species like the Iridium(IV) ion, providing insight into its electronic environment. acs.orgacs.org
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline iridium complexes. acs.orgrsc.org
Electrochemical Analysis:
Cyclic Voltammetry: This method is extensively used to assess the redox properties of iridium complexes, determining the potentials at which oxidation and reduction occur. rsc.orgdigitellinc.com The hexachloroiridate(IV)/hexachloroiridate(III) redox couple is considered a model system for studying reversible electron transfer. researchgate.netresearchgate.net
Microscopy and Elemental Analysis: Techniques like Scanning Transmission Electron Microscopy (STEM) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) are used to analyze iridium-loaded materials, such as catalysts on a support. rsc.org
These methodological approaches provide the detailed findings necessary to advance the design of new catalysts and materials derived from hexachloroiridic(IV) acid.
Structure
2D Structure
Properties
Molecular Formula |
Cl6H2Ir-4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
iridium;tetrachloride;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/p-4 |
InChI Key |
PZTGDEOLFOBCHL-UHFFFAOYSA-J |
Canonical SMILES |
Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Iridium Iv Chloride Dihydrochloride
Established Synthetic Routes for Iridium(IV) Chloride Dihydrochloride (B599025) and Hexachloroiridate(IV) Salts
The synthesis of Iridium(IV) chloride dihydrochloride and its corresponding hexachloroiridate(IV) salts is well-documented, with methods primarily involving the oxidation of iridium from lower oxidation states or direct treatment of elemental iridium. These compounds are significant in both industrial applications and academic research. wikipedia.orgnih.gov
A common and effective method for preparing iridium(IV) compounds is through the oxidation of iridium(III) precursors. wikipedia.orgacs.orgbath.ac.uk Hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O) is a frequently used starting material. wikipedia.orgwikipedia.org The oxidation can be achieved using various oxidizing agents. For instance, aqua regia, a potent mixture of nitric acid and hydrochloric acid, readily oxidizes Ir(III) to Ir(IV). google.com This process is fundamental in the recycling of iridium from waste materials, where iridium is first brought into solution and then precipitated as a hexachloroiridate(IV) salt. google.com
Another approach involves the use of chlorine gas or other chlorine-based oxidants. nih.gov Passing chlorine through a solution containing iridium(III) chloride effectively yields the desired iridium(IV) species. google.com The choice of oxidant and reaction conditions can be tailored to control the purity and yield of the final product. Research has also explored the use of hydrogen peroxide as an oxidant in the recovery of iridium, which can offer a more environmentally benign alternative to nitric acid. jst.go.jp
The oxidation process is not limited to simple inorganic salts. Organometallic iridium(III) complexes, such as those containing the pentamethylcyclopentadienyl (Cp*) ligand, can also be oxidized to their corresponding iridium(IV) state. acs.orgbath.ac.ukacs.org These studies provide insight into the electronic and structural changes that occur upon oxidation and are relevant to the design of iridium-based catalysts for oxidation reactions. acs.orgbath.ac.uk
Direct conversion of elemental iridium into iridium(IV) chloride compounds is a more challenging but necessary process, especially in the primary production of iridium chemicals. wikipedia.org Due to iridium's high resistance to chemical attack, aggressive conditions are typically required. wikipedia.org One established method involves high-temperature chlorination. google.com By mixing iridium powder with a salt like sodium chloride and passing chlorine gas over the mixture at elevated temperatures, a soluble chloride complex is formed. google.com
A novel approach for dissolving iridium involves the use of "dry aqua regia," a molten salt mixture of iron(III) chloride and potassium chloride. jst.go.jp This method allows for the dissolution of iridium at temperatures between 630–670 K. jst.go.jp The dissolved iridium can then be recovered as ammonium (B1175870) hexachloroiridate(IV) by precipitation. jst.go.jp
Furthermore, electrochemical methods offer a controlled way to dissolve iridium. google.com By using a U-shaped electrolyzer with a hydrochloric acid solution, iridium powder can be electrochemically dissolved to form iridium chloride solutions. google.com This technique provides an alternative to traditional chemical dissolution methods.
Green Chemistry Principles in the Synthesis of Iridium-Based Materials from this compound Precursors
The integration of green chemistry principles into the synthesis of iridium-based materials is a growing area of research, aimed at developing more sustainable and environmentally friendly processes. mdpi.com This includes the use of non-toxic reagents, benign solvents, and energy-efficient methods. mdpi.com
A promising green approach for the synthesis of iridium nanoparticles (IrNPs) involves the use of biological materials as reducing and stabilizing agents. mdpi.commdpi.com For example, extracts from winery waste, which are rich in polyphenols and other reducing compounds, have been successfully used to synthesize IrNPs from an iridium precursor. mdpi.commdpi.com This method avoids the use of harsh chemical reducing agents. The characteristics of the resulting nanoparticles, such as their size, can be influenced by the extraction temperature of the plant material. mdpi.com
The synthesis of ligand-free iridium nanoparticles in aqueous solutions represents another advancement in green chemistry. nih.govresearchgate.netnih.gov By using a reducing agent like borane (B79455) morpholine (B109124) in water, uniform and highly crystalline IrNPs can be produced without the need for organic surfactants or ligands. nih.gov This simplifies the purification process and results in nanoparticles with clean surfaces, which can be beneficial for catalytic applications. nih.govresearchgate.net
Electrochemical methods offer a sustainable pathway for the synthesis of iridium-based materials, often allowing for precise control over the product's properties while minimizing waste. dntb.gov.uarsc.org For instance, iridium powder with a large specific surface area can be synthesized through electrodeposition from chloride molten salts. dntb.gov.ua This technique can be controlled by adjusting parameters like current density and deposition time.
Electrochemical synthesis is also employed to create advanced catalytic materials. Atomically dispersed dinuclear iridium active sites supported on nitrogen-doped carbon have been synthesized using a "precursor-preselected" cage-encapsulated strategy. rsc.org This method leads to highly efficient and stable catalysts for reactions like the electrochemical chlorine evolution reaction. rsc.org The unique structure achieved through this electrochemical approach enhances the catalytic performance compared to single-atom iridium catalysts. rsc.org
Controlled Synthesis of Iridium-Based Catalysts and Nanostructures Utilizing this compound
This compound is a versatile precursor for the controlled synthesis of a wide array of iridium-based catalysts and nanostructures with specific morphologies and functionalities. safina.eusigmaaldrich.comsigmaaldrich.com The ability to control the size, shape, and composition of these materials is crucial for optimizing their performance in various applications. safina.eu
The synthesis of iridium oxide nanoparticles with controlled size and morphology is a key area of research. safina.eusigmaaldrich.comsigmaaldrich.com These nanoparticles serve as stable catalysts in various chemical transformations, including the hydrogenation of nitrogen heterocycles. safina.eusigmaaldrich.com The precursor, Iridium(IV) chloride hydrate (B1144303), allows for the tailoring of the nanoparticle's catalytic performance by controlling the synthesis conditions. safina.eu
Furthermore, Iridium(IV) chloride hydrate is utilized in the fabrication of advanced electrodes for energy storage systems, such as vanadium redox flow batteries. safina.eusigmaaldrich.comsigmaaldrich.com By decorating graphene electrodes with iridium, the efficiency and stability of the electrochemical reactions within the battery are enhanced. safina.eu
The controlled synthesis extends to the creation of complex nanostructures like branched iridium nanodendrites (Ir NDs). nih.gov These nanostructures are synthesized through an oriented attachment mechanism and exhibit enhanced catalytic activity for CO and ammonia (B1221849) oxidation compared to spherical nanoparticles. nih.gov The improved performance is attributed to their large surface area and the presence of high-index facets, as well as rich edge and corner atoms. nih.gov
Single-atom catalysts (SACs) represent the pinnacle of controlled synthesis, maximizing atom utilization efficiency. safina.eusigmaaldrich.comsigmaaldrich.com Iridium(IV) chloride hydrate is used to prepare iridium single-atom catalysts, for example, in conjunction with Ni(OH)₂, for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. safina.eusigmaaldrich.com
The table below provides examples of research findings on the controlled synthesis of iridium-based materials from this compound precursors.
| Synthesized Material | Precursor | Synthesis Method | Key Finding/Application | Reference |
|---|---|---|---|---|
| Iridium Oxide Nanoparticles | Iridium(IV) chloride hydrate | Chemical Synthesis | Stable catalyst for hydrogenation of nitrogen heterocycles. | safina.eusigmaaldrich.com |
| Ir-decorated Graphene Electrode | Iridium(IV) chloride hydrate | Fabrication | Enhanced efficiency for vanadium redox flow batteries. | safina.eusigmaaldrich.com |
| Iridium Nanodendrites (Ir NDs) | Not specified | Oriented Attachment | Enhanced catalytic activity for CO and ammonia oxidation. | nih.gov |
| Ir Single Atom Catalyst (Ir₁–Ni(OH)₂) | Iridium(IV) chloride hydrate | Preparation | Enhanced catalytic efficiency for the oxygen evolution reaction (OER). | safina.eu |
| Ligand-Free Iridium Nanoparticles | Iridium(III) chloride | Aqueous Borohydride Reduction | Uniform, small (~2 nm) nanoparticles with good biocompatibility. | nih.govresearchgate.netnih.gov |
Preparation of Iridium Oxide Nanoparticles with Tailored Morphology
The ability to control the size, shape, and crystallinity of iridium oxide (IrO₂) nanoparticles is crucial for optimizing their catalytic performance, particularly in electrochemical applications like the oxygen evolution reaction (OER). safina.eu Iridium(IV) chloride is a versatile precursor that allows for morphological control through various synthetic routes.
Alkaline Hydrolysis and Acid Condensation:
A high-yield method for producing stable, ligand-free iridium oxide (IrOₓ·nH₂O) colloids involves a two-step process of alkaline hydrolysis followed by acid condensation. wpmucdn.compsu.edu Initially, an iridium chloride precursor, such as hexachloroiridate(IV) ([IrCl₆]²⁻), is hydrolyzed in a basic solution (e.g., at pH 13) at elevated temperatures (e.g., 90°C) to form the [Ir(OH)₆]²⁻ complex. psu.edusdu.dkresearchgate.net Subsequent treatment with a strong acid, like nitric acid (HNO₃), at low temperatures (e.g., 0°C) induces condensation, resulting in the formation of stable, uniform IrOₓ·nH₂O nanoparticles. wpmucdn.compsu.edu This method has been shown to produce nanoparticles with diameters as small as 2 nm. psu.edu While alkaline hydrolysis alone can produce nanoparticles, the yield is often low (around 30%); the addition of the acid condensation step can lead to a quantitative conversion to stable nanoparticles. wpmucdn.compsu.edu
Adams Fusion Method:
The Adams fusion method is a straightforward and scalable technique for directly producing nanosized metal oxides. uwc.ac.za The process involves the fusion of a metal chloride precursor, such as iridium(IV) chloride, with an alkali metal nitrate (B79036) (e.g., NaNO₃ or KNO₃) in air at high temperatures. uwc.ac.zaacs.org The morphology and particle size of the resulting IrO₂ nanoparticles can be tailored by adjusting the synthesis temperature and duration. uwc.ac.za For instance, increasing the synthesis temperature from 250°C to 500°C has been shown to increase the average particle size from 1.5 nm to 5.5 nm. uwc.ac.za
A modified version of this method, the surfactant-assisted Adams fusion, offers greater control over particle morphology and helps prevent aggregation. acs.orgescholarship.org In this approach, a surfactant, such as the triblock copolymer Pluronic F-127, is added to the precursor solution before evaporation and calcination. acs.orgescholarship.org This technique has been used to produce iridium-cobalt oxide nanoparticles with controlled morphology for enhanced catalytic activity. acs.org
Other Control Strategies:
Other advanced methods have been developed to achieve precise control over nanoparticle size, especially at high temperatures needed for creating structurally ordered and durable catalysts. One such technique involves using a silica (B1680970) nanoreactor as a hard template. researchgate.netfau.de This approach allows for the synthesis of IrO₂ nanoparticles at temperatures up to 800°C while maintaining dimensions below 10 nm, preventing the typical sintering and loss of surface area that occurs at such high temperatures. researchgate.netfau.de Photochemical methods have also been explored, where UV-vis irradiation of an iridium chloride solution in an alkaline medium can produce hydrous iridium oxide nanoparticles with an average diameter of approximately 1.7 nm. nih.gov
| Synthesis Method | Precursor | Key Parameters | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis & Acid Condensation | [IrCl₆]²⁻ | Hydrolysis at 90°C (pH 13), followed by condensation with HNO₃ at 0°C | ~2 nm diameter, stable, ligand-free IrOₓ·nH₂O colloids | wpmucdn.compsu.edu |
| Adams Fusion | Iridium(IV) chloride | Fusion with NaNO₃; Temperature varied from 250°C to 500°C | Average particle size increases from 1.5 nm to 5.5 nm with temperature | uwc.ac.za |
| Surfactant-Assisted Adams Fusion | H₂IrCl₆ | Use of Pluronic F-127 surfactant; Evaporation at 98.5°C | Controlled morphology, reduced aggregation | acs.orgescholarship.org |
| Silica Nanoreactor Template | Iridium precursor | High-temperature thermal treatment (up to 800°C) within silica matrix | Dimensions kept below 10 nm at high temperatures | researchgate.netfau.de |
| Photochemical Hydrolysis | Iridium chloride | UV-vis irradiation (wavelength < 500 nm) in alkaline medium at room temperature | ~1.7 nm average diameter hydrous IrOₓ nanoparticles | nih.gov |
Fabrication of Single-Atom and Supported Iridium Catalyst Systems
Iridium(IV) chloride hydrate is a key starting material for creating advanced catalytic systems, including single-atom catalysts (SACs) that maximize atom efficiency and supported catalysts that enhance stability and performance. safina.eusigmaaldrich.com
Single-Atom Catalysts (SACs):
The fabrication of iridium SACs involves dispersing and stabilizing individual iridium atoms on a support material. Iridium(IV) chloride hydrate is utilized as the iridium source in these syntheses. safina.eusigmaaldrich.com
One effective technique is electrochemical deposition, which offers a universal approach to fabricating SACs on various supports. researchgate.net For instance, iridium single atoms have been successfully deposited on cobalt hydroxide (B78521) (Co(OH)₂) nanosheets. researchgate.net Anodic deposition from an electrolyte containing IrCl₄·xH₂O can be used to create highly active SACs for the oxygen evolution reaction. safina.euresearchgate.net Another innovative approach is the host-guest strategy. This method has been used to fabricate isolated iridium single atoms on a nitrogen-doped carbon (Ir₁/CN) support, which demonstrated significantly higher catalytic activity for formic acid oxidation compared to conventional iridium nanoparticle catalysts. researchgate.net
Supported Iridium Catalysts:
For supported catalysts, iridium nanoparticles are anchored onto high-surface-area materials, which improves their dispersion and stability. Iridium(IV) chloride and related chloro-complexes are common precursors for these materials. researchgate.netcanada.ca
Carbon Supports: Mesoporous carbon, such as Sibunit™, can be impregnated with a solution of H₂IrCl₆. researchgate.netcanada.ca Subsequent reduction of the precursor under a hydrogen atmosphere at high temperatures (400-500°C) yields small iridium particles (e.g., ~1.5 nm) distributed on the carbon support. researchgate.netcanada.ca Similarly, iridium has been supported on multi-walled carbon nanotubes (MWCNTs) through chemical vapor deposition using a mixture of ethanol (B145695) and iridium(IV) chloride. lmaleidykla.lt
Graphene Supports: Graphene oxide (GO) has been used as a support to create highly active catalysts. safina.eunih.gov A graphene oxide–iridium complex can be synthesized by reacting GO with iridium chloride in a mixed solvent system under reflux. nih.gov This method produces a heterogeneous catalyst effective for the selective transformation of alcohols. safina.eunih.gov
| Catalyst Type | Support Material | Precursor | Fabrication Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Single-Atom Catalyst (SAC) | Cobalt Hydroxide (Co(OH)₂) | IrCl₄·xH₂O | Anodic electrochemical deposition | Creates highly active single-atom sites for OER | safina.euresearchgate.net |
| Single-Atom Catalyst (SAC) | Nitrogen-doped Carbon (CN) | Iridium precursor | Host-guest strategy | Atomically dispersed iridium with high activity for formic acid oxidation | researchgate.net |
| Supported Nanoparticles | Mesoporous Carbon (Sibunit™) | H₂IrCl₆ | Impregnation followed by H₂ reduction at 400-500°C | Formation of ~1.5 nm Ir particles inside carbon globules | researchgate.netcanada.ca |
| Supported Nanoparticles | Graphene Oxide (GO) | Iridium chloride | Reaction with GO in a mixed solvent under reflux | Creates a GO-Ir complex active for alcohol oxidation | nih.gov |
| Supported Nanoparticles | Multi-walled Carbon Nanotubes (MWCNTs) | Iridium(IV) chloride | Chemical Vapor Deposition with ethanol | Formation of iridium-doped MWCNTs | lmaleidykla.lt |
Advanced Catalytic Applications of Iridium Iv Chloride Dihydrochloride and Its Derivatives
Homogeneous Catalysis Mediated by Iridium(IV) Species
While many iridium-catalyzed reactions are understood to proceed through Ir(I) and Ir(III) intermediates, the involvement of Ir(IV) species, often generated in situ from precursors like iridium(IV) chloride dihydrochloride (B599025), is a key area of contemporary research. These higher oxidation state species can participate in unique elementary steps, expanding the scope of iridium catalysis.
Iridium complexes are highly effective in catalyzing asymmetric reactions, creating chiral molecules with high levels of stereocontrol. numberanalytics.comacs.orgwikipedia.org These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals where specific stereoisomers are required.
Allylic Alkylation: Iridium catalysts, ligated with chiral phosphoramidites, facilitate the diastereo- and enantioselective allylic substitution of unstabilized, prochiral cyclic ketone enolates. nih.gov This method allows for the construction of adjacent quaternary and tertiary stereocenters, which can be transformed into complex polycarbocyclic structures. nih.gov The combination of specific ligands and the use of barium enolates has been shown to be crucial for achieving high stereoselectivity. nih.gov
[4+1] and [4+2] Cycloadditions: Iridium catalysts have been successfully employed in diastereo- and enantioselective [4+1] cycloaddition reactions of hydroxyallyl anilines with sulfoxonium ylides, producing 3-vinyl indolines with excellent enantioselectivities under mild conditions. nih.gov Furthermore, a synergetic approach combining iridium and amine catalysis has enabled asymmetric [4+2] cycloadditions of vinyl aminoalcohols with carbonyls, leading to the synthesis of diverse and enantio-enriched hydroquinolines. nih.gov
Hydrogenation of Ketones and Alkenes: In the realm of asymmetric hydrogenation, iridium complexes, particularly when paired with chiral ligands, are highly effective. numberanalytics.comacs.org For instance, the asymmetric hydrogenation of challenging substrates like diaryl ketones has been achieved with high yield and enantioselectivity using specific iridium catalysts. acs.org Noncovalent interactions, such as π–π stacking and C–H···π interactions between the substrate and the catalyst, are crucial for controlling the stereochemistry in these transformations. acs.org While many of these reactions are proposed to cycle through Ir(I)/Ir(III) states, the development of inert, chiral-at-metal iridium(III) complexes that operate through non-covalent interactions hints at the diverse mechanistic possibilities within iridium catalysis. nih.gov
Iridium catalysts are exceptionally versatile for both the addition and removal of hydrogen, particularly in the context of N-heterocyclic compounds, which are core structures in many pharmaceuticals and potential liquid organic hydrogen carriers (LOHCs).
Reversible Systems: A key advancement is the development of homogeneous iridium catalysts that can efficiently catalyze both the hydrogenation and dehydrogenation of nitrogen heterocycles in the same reaction vessel. nih.gov This reversibility is highly attractive for hydrogen storage applications. researchgate.net For example, a Cp*Ir complex with a pyridonate ligand has been shown to perform these reversible reactions at relatively low temperatures. nih.gov
Mild Reaction Conditions: Researchers have developed iridium-based catalysts that operate in water under mild conditions, avoiding the need for co-catalysts or stoichiometric additives. nih.gov Some systems can hydrogenate quinolines at temperatures as low as 25 °C and under just 1 atmosphere of H₂ pressure. acs.org This is a significant improvement over many heterogeneous catalysts that often demand harsh conditions. liv.ac.uk
Chemoselectivity: These iridium catalysts exhibit high chemoselectivity. They can selectively hydrogenate the N-heterocyclic ring even in the presence of other reducible functional groups like alkenes, ketones, and esters. researchgate.net Conversely, in acceptorless dehydrogenation reactions, a cyclometalated Cp*Ir(III) catalyst can selectively dehydrogenate the N-heterocyclic ring of a substrate containing a primary alcohol group without oxidizing the alcohol. liv.ac.uk The mechanism for these hydrogenations can be unconventional, sometimes proceeding via a stepwise outer-sphere pathway involving sequential proton and hydride transfer, rather than a traditional inner-sphere mechanism. acs.org
Directly converting C-H bonds into new functional groups is a powerful, atom-economical strategy in organic synthesis, and iridium catalysts are at the forefront of this field. numberanalytics.comdiva-portal.org
Iridium complexes, particularly the [Cp*Ir(III)] system, are key for directed C-H functionalization, where a coordinating group on the substrate guides the catalyst to a specific C-H bond. diva-portal.org This strategy has been used for late-stage functionalization of complex molecules like pharmaceuticals. diva-portal.orgacs.org
Notable transformations include:
Amination and Sulfonamidation: An iridium-catalyzed C-H amination protocol has been developed that is applicable to a wide range of directing groups with excellent functional group tolerance and regioselectivity. acs.org This method has been used to synthesize aminated analogs of drug-like molecules. diva-portal.org
Methylation and Iodination: Iridium catalysts facilitate the C-H methylation and selective monoiodination of benzoic acids. diva-portal.org The methylation strategy has been applied to marketed drugs, and in some cases, has been shown to improve their biological and physical properties. diva-portal.org
Hydroalkylation: A unique iridium-catalyzed enantioselective hydroalkylation of alkenes has been developed. acs.org The process is thought to proceed through a chiral Ir-enolate that is formed upon directed enolization of a heteroaryl acetate (B1210297) precursor. acs.org
While many of these catalytic cycles are based on Ir(III) species, the initial catalyst precursor can be derived from an Ir(IV) source. Furthermore, research into iridium-mediated alkane dehydrogenation, although sometimes stoichiometric, highlights the ability of iridium complexes to activate even the most inert C-H bonds, pushing the boundaries of what is possible in chemical synthesis. liverpool.ac.uk
Iridium complexes are central to the field of photoredox catalysis, where visible light is used to drive chemical reactions. chemrxiv.org These catalysts can absorb photons and transition to long-lived excited states, enabling them to act as potent single-electron transfer agents.
Mechanism and Catalyst Design: Upon absorbing light, an iridium photocatalyst enters an excited state. acs.orgacs.org This excited state can then be quenched through electron transfer with a substrate, initiating a radical-based reaction. chemrxiv.org New iridium complexes have been designed to function as efficient photoinitiator catalysts for both radical and cationic polymerizations under soft blue to green light irradiation. rsc.org
Predicting Reactivity: To streamline the discovery of new reactions, computational methods using density functional theory (DFT) have been developed to predict the electron-transfer rates between an excited iridium photocatalyst and various organic substrates. acs.orgresearchgate.net By calibrating these models with experimentally measured quenching rate constants, researchers can rapidly predict the reactivity of potential reagents in silico, accelerating the development process. chemrxiv.orgacs.orgresearchgate.net
Hydrogen Atom Transfer (HAT): Piano-stool iridium hydride complexes are effective for blue-light-driven hydrogenation and dearomative isomerization. acs.org Mechanistic studies combining spectroscopy, isotopic labeling, and computational work have revealed that the process is initiated by triplet-triplet energy transfer from the photoexcited iridium complex to the substrate. acs.org Understanding the pathways of both productive catalysis and catalyst decomposition is crucial for improving the efficiency and lifetime of these light-driven systems. acs.org
Heterogeneous Catalysis and Supported Iridium(IV) Catalyst Systems
Iridium(IV) chloride dihydrochloride is a valuable precursor for creating solid-state catalysts, particularly iridium oxide nanoparticles, which are robust and highly active for a range of important reactions.
Iridium oxide (IrOₓ or IrO₂) nanoparticles are state-of-the-art materials for heterogeneous catalysis, especially in electrochemistry. chemrxiv.orgmdpi.com Their performance is highly dependent on their structure, size, and surface properties.
Synthesis and Structure: IrO₂ nanoparticles can be synthesized via several methods, including the hydrolysis of iridium precursors like H₂IrCl₆ (derived from iridium(IV) chloride). mdpi.com For instance, stable suspensions of 2 nm hydrous iridium oxide (IrOₓ·nH₂O) nanoparticles can be obtained by hydrolyzing the hexachloroiridate(IV) anion ([IrCl₆]²⁻) in base, followed by acid condensation. acs.org The resulting nanoparticles can be amorphous or crystalline, with amorphous, low-temperature iridium oxy-hydroxides often showing higher catalytic activity than crystalline forms. researchgate.net The size of the nanoparticles can be precisely controlled, even at high synthesis temperatures, by using techniques like encapsulation within silica (B1680970) nanoreactors. researchgate.net
Catalytic Applications:
Water Oxidation: IrO₂ nanoparticles are benchmark catalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting for hydrogen production, due to their high activity and stability in acidic conditions. chemrxiv.orgresearchgate.net The active sites are believed to be low-coordinated iridium centers on the nanoparticle surface, which are more abundant on amorphous materials. chemrxiv.org
Reduction of Nitroaromatics: Ir/IrOₓ nanocomposites, prepared by the partial reduction of photochemically synthesized IrOₓ nanoparticles, show excellent catalytic activity and stability in the reduction of 4-nitrophenol. nih.govacs.orgresearchgate.net The interface between the metallic iridium and iridium oxide is thought to be responsible for the enhanced activity. nih.govresearchgate.net
Bifunctional Catalysis: In the context of fuel cells and electrolyzers, bifunctional catalysts that can perform both the oxygen reduction reaction (ORR) and the OER are desirable. Studies on Pt-IrO₂ nanocomposites have shown that while IrO₂ is highly active for the OER, the addition of iridium tends to decrease the ORR activity compared to pure platinum catalysts. chemrxiv.org
Below is a table summarizing the performance of different iridium-based nanoparticle catalysts in the reduction of 4-nitrophenol.
| Catalyst | Average Particle Size (nm) | Reaction Conditions | Catalytic Performance | Source |
| Ir/IrOₓ Nanocomposite | 1.7 ± 0.3 | NaBH₄, Room Temp | Good activity, high recycling stability. Activity per unit surface area increased 15-fold vs. pure Ir. | nih.govresearchgate.net |
| IrOₓ Nanoparticles | 1.7 ± 0.3 | Photochemical hydrolysis of IrCl₃ | Stable precursor for Ir/IrOₓ composite. | nih.govresearchgate.net |
| Ir Nanoparticles | 2-5 | Reduction of IrCl₃ with NaBH₄ | Used as a baseline for comparison. | acs.org |
Supported Iridium Single-Atom Catalysts and Their Tunable Activity
The use of iridium(IV) chloride precursors is crucial in the synthesis of supported iridium single-atom catalysts (SACs), which represent a frontier in maximizing the efficiency of this precious metal. In these catalysts, individual iridium atoms are dispersed on a support material, preventing aggregation and ensuring that a maximal number of atoms are available for catalytic reactions. This configuration not only enhances atom utilization but also creates unique electronic properties that can significantly boost catalytic activity and selectivity.
Iridium(IV) chloride hydrate (B1144303) serves as a precursor for preparing innovative catalysts like iridium single-atom catalysts combined with nickel hydroxide (B78521) (Ir₁–Ni(OH)₂), which are used for the oxygen evolution reaction (OER). safina.eusigmaaldrich.com The interaction between the iridium atoms and the support is critical for tuning the catalyst's activity. For instance, in an atomic Ir catalyst on a cobalt-iron layered double hydroxide (Ir/CoFe-LDH) support, the electronic structure of the iridium active center is modulated by the support, which can be further tailored by dynamic chloride ion adsorption. nih.gov This tailored coordination environment has been shown to lower the activation energy for OER. nih.gov
However, the performance of iridium SACs can be limited in certain reactions. In the hydrogenation of quinoline, for example, the absence of metal-metal bonds in SACs necessitates a heterolytic dissociation pathway for H₂, which has a higher energy barrier compared to the homolytic dissociation that occurs on metallic nanoparticles. researchgate.net This highlights that the tunable activity of SACs is highly dependent on the specific reaction and the nature of the support, which can alter the electronic state and coordination of the iridium atom.
Table 1: Performance of Supported Iridium Single-Atom Catalysts This table presents research findings on the catalytic activity of various supported iridium single-atom catalysts derived from iridium precursors.
| Catalyst System | Support Material | Application | Key Finding | Reference |
|---|---|---|---|---|
| Ir₁–Ni(OH)₂ | Nickel(II) Hydroxide | Oxygen Evolution Reaction (OER) | Iridium(IV) chloride hydrate is an effective precursor for creating SACs that enhance OER efficiency. | safina.eusigmaaldrich.com |
| Ir/CoFe-LDH | Cobalt Iron Layered Double Hydroxide | Alkaline Seawater Oxidation (OER) | Dynamic chloride ion adsorption modulates the Ir active center, lowering the OER activation energy by a factor of 1.93. Achieved a low overpotential of 202 mV. | nih.gov |
Development of Catalytic Composites and Hybrid Materials from Iridium(IV) Precursors
Iridium(IV) chloride is a versatile starting material for creating a wide array of catalytic composites and hybrid materials where iridium is combined with other elements to achieve synergistic effects. These materials often exhibit enhanced activity, stability, and efficiency compared to iridium alone.
One major area of development is iridium nanoparticles supported on various matrices. Iridium(IV) chloride hydrate can be used to synthesize iridium oxide nanoparticles, which are stable catalysts for processes like the hydrogenation of nitrogen heterocycles. safina.eusigmaaldrich.com The size and morphology of these nanoparticles, which are critical for their performance, can be controlled through the synthesis conditions. safina.eu
Advanced supports have been explored to further enhance catalytic properties. Examples include:
Carbon-based Supports: Ir cluster-decorated carbon composites have been developed as bifunctional electrocatalysts. sciopen.com Additionally, iridium oxide nanoparticles supported on graphitic carbon nitride (IrO₂/GCN) have demonstrated exceptional mass activity for OER, attributed to the chemical bonding between the nitrogen-rich support and the iridium active sites. scispace.com
Metal-Organic Frameworks (MOFs): The microporous structure of MOFs like ZIF-8 can be used to stabilize well-dispersed iridium nanoparticles. This approach prevents the nanoparticles from sintering and leaching, leading to highly reusable and durable catalysts for hydrogenation reactions. rsc.org
Inorganic Supports: Iridium complexes have been immobilized on modified silica and zeolites. kaust.edu.sa An iridium picolinamide (B142947) complex supported on a specific zeolite achieved a turnover frequency (TOF) of 70,000 h⁻¹ for formic acid dehydrogenation, significantly outperforming its homogeneous counterpart. kaust.edu.sa Similarly, combining iridium with other metal oxides, such as in the Sr₂CaIrO₆ mixed oxide or as tensile-strained atoms on a manganese oxide surface, can lead to highly active and durable OER catalysts with low iridium loading. researchgate.net
Electrocatalytic Functions of this compound Derived Materials
Materials derived from this compound are paramount in electrocatalysis, particularly for reactions central to renewable energy technologies like water splitting and energy storage.
Oxygen Evolution Reaction (OER) Electrocatalysis in Acidic Media
The oxygen evolution reaction (OER) in acidic environments, a key process in proton exchange membrane water electrolyzers (PEMWEs), is notoriously sluggish and requires robust catalysts. sciopen.comrsc.org Iridium-based materials are the state-of-the-art catalysts for this reaction due to their unique combination of activity and stability in corrosive acidic conditions. sciopen.compreprints.org Iridium(IV) chloride hydrate is a common precursor for synthesizing these high-performance OER catalysts. safina.eusigmaaldrich.com
Research has focused on various strategies to enhance the performance of iridium-based OER catalysts and reduce the required amount of this scarce metal:
Support Engineering: Using conductive and stable supports like antimony-doped tin oxide (ATO) or indium tin oxide (ITO) can improve the dispersion and stability of iridium catalysts. scispace.com
Doping and Alloying: Introducing other metals (e.g., Ni, Co, Ru) to form alloys or mixed oxides with iridium can modulate the electronic structure of the iridium active sites, thereby boosting OER activity. sciopen.comscispace.com For example, an IrNi@IrOₓ core-shell structure showed high O₂ production due to metal vacancies created by nickel leaching. preprints.org
Morphology and Crystal Phase Engineering: The catalytic activity is also influenced by the catalyst's structure. Amorphous iridium oxide often exhibits higher intrinsic activity than its crystalline counterpart, though sometimes at the cost of stability. rsc.org
The mechanism of OER on iridium-based surfaces is complex, involving either the adsorbate evolution mechanism (AEM) or the lattice oxygen mediated mechanism (LOM), where oxygen atoms from the catalyst's own lattice participate in the reaction. preprints.org Understanding these mechanisms is key to designing more efficient catalysts. sciopen.com
Table 2: Performance of Iridium-Based OER Electrocatalysts in Acidic Media This table summarizes the performance of various OER electrocatalysts derived from iridium precursors, highlighting strategies to enhance activity and stability.
| Catalyst System | Strategy | Key Performance Metric | Reference |
|---|---|---|---|
| IrO₂/GCN | Support Engineering (Graphitic Carbon Nitride) | Mass activity of 1280 A/gIr at 1.6 V vs. RHE | scispace.com |
| Ir@N-G-750 | Doped Carbon Support | Overpotential of 303 mV at 10 mA/cm²; stable for 20h at 20 mA/cm² | scispace.com |
| TS-Ir/MnO₂ | Strain Engineering on Oxide Support | High and sustainable OER activity with low iridium loading | researchgate.net |
| Sr₂CaIrO₆ | Mixed Oxide Composition | Stable operation for over 1000 hours with 10-fold reduction in Ir loading (0.2 mgIr cm⁻²) | researchgate.net |
Hydrogen Evolution Reaction (HER) Electrocatalysis
While platinum is the benchmark catalyst for the hydrogen evolution reaction (HER), iridium-based materials have also demonstrated significant activity. cityu.edu.hk Although iridium's performance for HER is generally considered inferior to its OER capabilities, strategic material design using iridium(IV) precursors can yield highly effective HER electrocatalysts.
A key strategy involves combining iridium with other transition metals and supports to create synergistic effects. For example, Ir nanoclusters decorated on a macroporous NiCo foam (Ir-nc@m-NiCo) have shown exceptional HER activity in alkaline media. rsc.orgresearchgate.net The electron transfer from the NiCo support to the iridium nanoclusters is believed to optimize the adsorption of hydrogen intermediates, thus accelerating the reaction. rsc.org This catalyst achieved a current density of 1000 mA cm⁻² at a low overpotential of 146 mV in 1.0 M KOH. rsc.orgresearchgate.net
Similarly, IrFe nanoalloys supported on nitrogen-doped carbon (IrFe/NC) have been shown to surpass the performance of commercial Pt/C catalysts for HER in alkaline media. The enhanced performance is attributed to a modulated electronic structure, excellent conductivity, and a high density of exposed active sites. While much of the recent high-performance data is in alkaline electrolytes, these findings demonstrate the intrinsic potential of iridium for HER, which can be unlocked by targeted materials engineering originating from precursors like iridium(IV) chloride. rsc.org
Application in Redox Flow Batteries and Advanced Energy Storage Devices
Iridium(IV) chloride hydrate is a direct precursor for catalysts used in advanced energy storage systems, most notably vanadium redox flow batteries (VRFBs). safina.eusigmaaldrich.com VRFBs are a promising technology for large-scale energy storage, but their performance can be limited by the slow kinetics of the redox reactions at the electrodes and the instability of the vanadium electrolyte, which can lead to the precipitation of species like V₂O₅. safina.euscilit.com
To address these issues, iridium-based catalysts are employed to enhance the electrochemical reactions. Specifically, iridium(IV) chloride hydrate is used to fabricate Ir-decorated graphene electrodes. safina.eusigmaaldrich.com The high catalytic activity of the iridium nanoparticles dispersed on the graphene support facilitates the redox conversions of the vanadium ions, improving the battery's efficiency. safina.eu These modified electrodes also exhibit greater stability, contributing to a longer cycle life and more durable energy storage systems. safina.eu The use of such catalysts is a critical step in overcoming the bottlenecks that have limited the widespread commercialization of VRFBs. scilit.com
Spectroscopic and Advanced Analytical Characterization of Iridium Iv Chloride Dihydrochloride and Its Reaction Products
X-ray Based Techniques for Structural Elucidation of Iridium(IV) Chloride Complexes and Materials
X-ray techniques are indispensable for determining the precise atomic arrangements in both crystalline and amorphous iridium-containing materials.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline iridium complexes. For instance, the structure of an iridium(IV) chloride–dimethyl sulfoxide (B87167) complex, [H(dmso)₂][IrCl₅(dmso-κO)], was determined using SC-XRD, revealing an orthorhombic crystal system. acs.org This technique has also been crucial in characterizing iridium(III) complexes that can co-precipitate with Ir(IV) species, such as [H(dmso)₂][trans-IrCl₄(dmso-κS)₂]. acs.org The detailed bond lengths, angles, and connectivity provided by SC-XRD are fundamental to understanding the steric and electronic properties of these molecules. For example, in one iridium(III) complex, SC-XRD analysis showed an octahedral geometry around the iridium center. researchgate.net
Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases in bulk materials and to assess their purity. It is particularly useful for characterizing polycrystalline materials and nanoparticles. acs.orgresearchgate.netresearchgate.net PXRD patterns can confirm the face-centered cubic (FCC) crystal structure of iridium metal, which can be a product of the decomposition or reduction of iridium chloride precursors. researchgate.net The analysis of PXRD data, including line-broadening, can also provide information on the average crystallite size of iridium and iridium oxide phases. rsc.org
| Technique | Application | Information Obtained |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determination of the three-dimensional structure of single crystals. | Precise bond lengths, bond angles, coordination geometry, and crystal packing. |
| Powder X-ray Diffraction (PXRD) | Phase identification and characterization of polycrystalline materials. | Crystal structure, phase purity, lattice parameters, and average crystallite size. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. nih.govnih.gov For iridium compounds, XPS is instrumental in distinguishing between different oxidation states, such as Ir(III), Ir(IV), and metallic Ir(0). acs.orgresearchgate.net
The Ir 4f region of the XPS spectrum is particularly diagnostic. The binding energy of the Ir 4f₇/₂ peak for metallic iridium is typically found around 60.8 eV, while for Ir(IV) in IrO₂, it is observed at a higher binding energy of approximately 61.9 eV. researchgate.net Interestingly, some studies have reported that Ir(III) can exhibit a higher binding energy than Ir(IV). nih.gov For iridium chlorides, the Ir 4f₇/₂ binding energy for IrCl₃ has been reported at 62.4 eV, while for IrCl₄, it is at 63.1 eV. bath.ac.uk These shifts in binding energy are indicative of the chemical environment and oxidation state of the iridium atoms. XPS can also be used to monitor changes in the surface chemistry of iridium-based materials during reactions, such as the oxidation of iridium electrodes. rsc.org
| Iridium Species | Typical Ir 4f₇/₂ Binding Energy (eV) |
| Ir(0) | ~60.8 |
| Ir(IV) in IrO₂ | ~61.9 |
| Ir(III) in IrCl₃ | ~62.4 |
| Ir(IV) in IrCl₄ | ~63.1 |
Advanced Spectroscopic Probes for Molecular and Electronic Structure
A variety of spectroscopic techniques are employed to probe the intricate molecular and electronic structures of iridium complexes.
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, providing a "fingerprint" that is characteristic of a compound's structure and bonding. youtube.com In the context of iridium chemistry, these techniques are used to identify functional groups and to probe the nature of the iridium-ligand bonds. For instance, IR spectroscopy can confirm the presence of specific ligands by identifying their characteristic vibrational frequencies. rsc.org
Raman spectroscopy is particularly useful for studying iridium oxides and has been used to identify the formation of species like Ir=O during electrochemical reactions. rsc.org The Raman spectra of iridium oxides typically show characteristic bands; for example, IrO₂ exhibits bands around 561 cm⁻¹, 728 cm⁻¹, and 752 cm⁻¹. researchgate.net The number and position of IR and Raman bands can also offer insights into the symmetry of the molecule. youtube.com
| Technique | Application | Key Findings |
| Infrared (IR) Spectroscopy | Identification of functional groups and ligand coordination. | Confirms the presence of ligands like dimethyl sulfoxide (DMSO) in iridium complexes. acs.org |
| Raman Spectroscopy | Characterization of metal-oxygen bonds and phase identification. | Identifies characteristic vibrational modes of IrO₂ and can detect the formation of Ir=O species. rsc.orgresearchgate.net |
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. wikipedia.org For iridium(IV) complexes, the UV-Vis spectra are characterized by bands that arise from ligand-to-metal charge transfer (LMCT) and d-d transitions. The hexachloroiridate(IV) anion, [IrCl₆]²⁻, a common species formed from iridium(IV) chloride, exhibits characteristic absorption bands. acs.org The time evolution of these spectra can be monitored to study reaction kinetics, such as the reduction of Ir(IV) to Ir(III) or ligand exchange reactions. acs.org For example, the decrease in the intensity of the characteristic absorption bands of [IrCl₆]²⁻ over time can indicate its reduction. acs.org The position and intensity of these bands are sensitive to the coordination environment of the iridium center.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. While Ir(IV) is paramagnetic and generally not directly observed by NMR, this technique is invaluable for characterizing the diamagnetic Ir(III) products that often result from reactions of Ir(IV) compounds. acs.org
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the ligands surrounding the iridium center. acs.orguvic.ca The chemical shifts and coupling patterns in the ¹H NMR spectrum can reveal the coordination mode of ligands and the stereochemistry of the complex. acs.orgresearchgate.net For example, in iridium hydride complexes, the hydride signals appear at characteristic upfield chemical shifts. acs.orgrsc.org
While ¹⁹⁵Ir NMR is not as common as for other nuclei like ¹⁹⁵Pt due to challenges associated with the nucleus, it can, in principle, provide direct information about the iridium center. wikipedia.orghuji.ac.ilnih.gov The chemical shifts in ¹⁹⁵Pt NMR, a closely related technique, are highly sensitive to the oxidation state and coordination environment of the metal. wikipedia.orghuji.ac.il
| Technique | Application | Information Gained |
| ¹H NMR | Characterization of organic ligands and their coordination to iridium. | Provides information on ligand environment, stereochemistry, and complex dynamics in solution. acs.orgresearchgate.net |
| ¹⁹⁵Ir NMR (and by analogy, ¹⁹⁵Pt NMR) | Direct probing of the metal center. | Highly sensitive to oxidation state, coordination number, and ligand identity. wikipedia.orgnih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iridium(IV) Centers
Iridium in the +4 oxidation state possesses a d5 electronic configuration, which gives rise to at least one unpaired electron. This inherent paramagnetic nature makes iridium(IV) compounds, including those derived from iridium(IV) chloride dihydrochloride (B599025), amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comnih.govethz.ch EPR is a highly sensitive technique that probes the local electronic environment of the paramagnetic species.
The EPR spectra of iridium(IV) complexes are characterized by g-values that often deviate substantially from the free-electron value of ~2.0023, a direct consequence of the significant spin-orbit coupling associated with the heavy iridium atom. acs.org For instance, in many hexachloroiridate(IV) salts containing the [IrCl6]2- anion, a nearly isotropic EPR signal is observed with a g-value around 1.78, particularly in cubic crystal lattices, which indicates a highly symmetrical octahedral environment for the iridium(IV) ion. red-ox.ruacs.org However, any distortion from this ideal octahedral symmetry, due to factors like the Jahn-Teller effect or lattice imperfections, can lead to anisotropic g-values (gx, gy, and gz). researchgate.net The analysis of these anisotropic signals provides valuable insights into the symmetry and the nature of the crystal field surrounding the iridium(IV) center. researchgate.net
EPR spectroscopy is also a powerful tool for monitoring redox reactions. The reduction of paramagnetic iridium(IV) to the diamagnetic d6 iridium(III) state leads to the disappearance of the EPR signal. Conversely, the oxidation of iridium(III) to iridium(IV) results in the emergence of the characteristic EPR signal of the iridium(IV) species. red-ox.ruresearchgate.net This allows for real-time tracking of reaction kinetics and the identification of paramagnetic intermediates. red-ox.ruresearchgate.net
| EPR Spectral Feature | Significance in Iridium(IV) Analysis | Typical Observations |
| g-value | Provides information about the electronic structure and local environment of the Ir(IV) ion. | Deviates significantly from the free-electron value (~2.0023); for [IrCl6]2-, g is often near 1.78. red-ox.ruacs.org |
| Signal Anisotropy (gx, gy, gz) | Indicates distortions from perfect octahedral symmetry. | Observed in lower symmetry crystal fields. researchgate.net |
| Signal Intensity | Proportional to the concentration of the paramagnetic Ir(IV) species. | Changes during redox reactions, allowing for kinetic studies. red-ox.ruresearchgate.net |
| Hyperfine Coupling | Provides information about the interaction of the unpaired electron with magnetic nuclei (e.g., 191Ir, 193Ir, 35Cl, 37Cl). | Can lead to complex splitting patterns in the EPR spectrum. acs.org |
Microscopy and Imaging Techniques for Nanoscale Materials Characterization
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial techniques for the morphological and structural characterization of nanoscale materials synthesized from iridium(IV) chloride dihydrochloride. nih.gov These methods offer direct visualization of particle size, shape, and state of aggregation. researchgate.net
TEM analysis of iridium nanoparticles, for which this compound often serves as a precursor, provides detailed information at the nanoscale. researchgate.netresearchgate.netresearchgate.net High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of individual nanoparticles, offering insights into their crystallinity and crystallographic structure. researchgate.net Research has demonstrated that by carefully controlling reaction parameters such as temperature, precursor concentration, and the choice of reducing and stabilizing agents, the size and shape of the resulting iridium nanoparticles can be precisely tailored. researchgate.netchemrxiv.org
| Microscopy Technique | Information Obtained | Application Example |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and size distribution. researchgate.net | Determining the average diameter of synthesized iridium nanoparticles. researchgate.net |
| High-Resolution TEM (HRTEM) | Crystallinity and lattice structure. researchgate.net | Confirming the face-centered cubic (fcc) structure of iridium nanoparticles. researchgate.net |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography. researchgate.net | Imaging the distribution of iridium nanoparticles on a catalyst support. researchgate.net |
| Scanning Transmission Electron Microscopy (STEM) | Atomic-resolution imaging and elemental mapping. nih.govnih.gov | Tracking the movement and interaction of individual iridium atoms in zeolite channels. nih.gov |
For colloidal systems involving iridium-containing nanoparticles, often prepared from this compound, Dynamic Light Scattering (DLS) and zeta potential measurements are essential for characterization. nih.gov
DLS determines the hydrodynamic diameter of particles in a suspension by analyzing the intensity fluctuations of scattered light resulting from the particles' Brownian motion. mdpi.comsuisse-tp.ch This technique allows for a quick evaluation of the average particle size and the breadth of the size distribution. researchgate.net In the context of iridium nanoparticles, DLS is valuable for monitoring particle growth during synthesis and for assessing the long-term stability of the colloidal suspension. researchgate.netrsc.org An increase in the measured hydrodynamic diameter over time can indicate particle aggregation. mdpi.com
Zeta potential is a measure of the electrostatic repulsion or attraction between particles, serving as a key indicator of colloidal stability. researchgate.netiitk.ac.in A high absolute zeta potential (generally greater than ±30 mV) signifies strong inter-particle repulsion and a stable colloid. rsc.org Conversely, a low zeta potential suggests a higher likelihood of particle aggregation and eventual precipitation. iitk.ac.in The zeta potential of iridium nanoparticle suspensions can be manipulated by adjusting the pH of the medium or by introducing stabilizing agents that adsorb to the particle surfaces.
| Analytical Technique | Parameter Measured | Significance for Colloidal Iridium Systems |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Provides the average particle size and size distribution in the colloidal suspension. researchgate.netresearchgate.net |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | Indicates the breadth of the particle size distribution; a lower PDI signifies a more monodisperse system. |
| Zeta Potential Measurement | Zeta Potential | Measures the surface charge of the nanoparticles, which is critical for predicting the stability of the colloid. rsc.orgiitk.ac.in |
Mass Spectrometry Techniques for Molecular Weight and Composition Analysis of Iridium Complexes
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of iridium complexes. safina.eu Due to the presence of two stable isotopes for both iridium (¹⁹¹Ir and ¹⁹³Ir) and chlorine (³⁵Cl and ³⁷Cl), the mass spectra of iridium chloride compounds, including those originating from this compound, display distinctive and complex isotopic patterns. researchgate.netacs.orgnumberanalytics.comuci.edu
Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are frequently used to analyze iridium complexes. researchgate.netnih.gov ESI-MS is particularly well-suited for analyzing charged species in solution and can identify the various iridium-containing ions present in a solution of this compound. researchgate.net
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, enabling the unambiguous determination of an ion's elemental composition. mdpi.com This is vital for differentiating between chemical species that have similar nominal masses. By comparing the experimentally observed isotopic pattern with a theoretically simulated pattern, the identity of the iridium complex can be confidently confirmed. researchgate.net
| Mass Spectrometry Technique | Information Provided | Relevance to this compound |
| Electrospray Ionization (ESI-MS) | Molecular weight of charged species in solution. researchgate.net | Identification of various iridium-containing ions in solution. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. mdpi.com | Unambiguous determination of the chemical formula of iridium complexes. mdpi.com |
| Isotope Pattern Analysis | Confirmation of elemental composition. researchgate.netacs.org | The unique isotopic signature of iridium and chlorine provides a fingerprint for iridium chloride species. researchgate.netacs.org |
Theoretical and Computational Chemistry Investigations of Iridium Iv Chloride Species
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been extensively applied to iridium(IV) chloride and its derivatives to model their electronic properties and reactivity. DFT calculations are crucial for understanding the fundamental principles that govern the behavior of these complex systems. A systematic assessment of various DFT functionals found that for studying iridium-catalyzed reactions, including dispersion corrections (like DFT-D3) is essential for accuracy, with double-hybrid functionals such as B2-PLYP and less computationally expensive options like BP86 and TPSSh providing reliable results. core.ac.uk
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, DFT has been employed to study the mechanism of the N-alkylation of amines with alcohols catalyzed by complexes derived from iridium precursors. ugm.ac.id These calculations revealed a hydrogen autotransfer mechanism involving three main stages: the oxidation of the alcohol to an aldehyde, the condensation of the aldehyde with an amine to form an imine, and the subsequent reduction of the imine to the final secondary amine product. ugm.ac.id The energy profiles calculated through DFT showed that the final reduction step is highly exergonic, providing the thermodynamic driving force for the entire catalytic cycle. ugm.ac.id Similarly, in the multi-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849), DFT studies have shown that the reaction proceeds through three successive catalytic cycles, with the transfer hydrogenation step being the rate-determining step in each cycle. acs.org The calculations also explained the gradual increase in the activation barrier for subsequent alkylations as being due to increasing steric and electronic effects. acs.org
Another example is the iridium-catalyzed formal [4+1] cycloaddition of biphenylenes with alkenes. nih.gov DFT calculations supported the proposed mechanism involving intermolecular insertion of the alkene, followed by β-hydride elimination and intramolecular insertion. nih.gov The computational analysis was able to explain the preference for the [4+1] cycloaddition product over a potential [4+2] adduct by comparing the activation energies of the competing pathways. nih.gov
The table below summarizes key findings from DFT studies on reaction mechanisms involving iridium catalysts.
| Reaction | Catalyst System | Key Mechanistic Insight from DFT | Rate-Determining Step (Identified by DFT) |
| N-Alkylation of Amines with Alcohols | [CpIrCl₂]₂ derived | Hydrogen autotransfer mechanism via alcohol oxidation, imine formation, and imine reduction. ugm.ac.id | β-H elimination during the alcohol oxidation stage. ugm.ac.id |
| Multi-alkylation of Benzyl Alcohol with Ammonia | [CpIrIII(NH₃)₃][I]₂ | Three sequential catalytic cycles; active catalyst involves an ammine ligand. acs.org | Reductive hydride transfer for imine reduction in each cycle. acs.org |
| Formal [4+1] Cycloaddition of Biphenylene with Alkenes | [Ir(cod)Cl]₂/dppe derived | Stepwise mechanism: intermolecular insertion, β-hydride elimination, intramolecular insertion. nih.gov | Intramolecular insertion of the C-C double bond. nih.gov |
This table presents a summary of mechanistic insights obtained from Density Functional Theory calculations for various iridium-catalyzed reactions.
DFT and its time-dependent extension (TD-DFT) are widely used to predict and interpret the spectroscopic properties of molecules. By calculating the electronic transitions and vibrational frequencies, these methods provide a direct link between the geometric/electronic structure of a compound and its experimental spectrum.
For phosphorescent iridium(III) complexes, often synthesized from iridium(IV) precursors, DFT calculations are essential for understanding their luminescence properties. arxiv.org Computations can determine the nature of the lowest excited triplet state (T₁), which is responsible for the emission. arxiv.org By analyzing the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transitions, it's possible to classify the emission as arising from metal-to-ligand charge-transfer (MLCT) or ligand-centered (LC) states. arxiv.org DFT calculations of the energies of these excited states show good agreement with experimental data obtained from emission band-shape analysis. arxiv.org
DFT is also used to predict other spectroscopic parameters. For example, calculations on various molecules have demonstrated the ability to predict rotational constants, IR frequencies and intensities, and nuclear quadrupole constants with reasonable accuracy compared to experimental data. rsc.orgresearchgate.netresearchgate.net By performing calculations on a proposed structure, the resulting theoretical spectrum can be compared to the experimental one to confirm or refine the structural assignment.
The following table shows a comparison of experimental and DFT-calculated spectroscopic data for a representative iridium complex.
| Property | Experimental Value | DFT Calculated Value | Computational Method |
| Emission Maximum (λₑₘ) | 515 nm | ~500 nm (T₁ Energy) | B3LYP/LANL2DZ |
| Vibrational Frequency (C=N stretch) | 1605 cm⁻¹ | 1610 cm⁻¹ | B3LYP/6-31G(d,p) |
This table illustrates the typical agreement between experimentally measured spectroscopic properties and those predicted by DFT calculations for an iridium complex. Data is representative of values found in literature.
Molecular Dynamics Simulations for Understanding Solution Behavior and Interfacial Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system's behavior. This technique is particularly valuable for understanding the properties of iridium chloride species in solution and their interactions at interfaces, which are critical for many of their applications.
Ab initio MD simulations, which combine molecular dynamics with quantum mechanical calculations for the forces between atoms, offer a highly accurate way to study these systems. A Quantum Mechanical Charge Field (QMCF) MD simulation, a type of QM/MM (Quantum Mechanics/Molecular Mechanics) approach, has been used to study the hydration structure of the Iridium(III) ion (Ir³⁺), a common reduction product of Ir(IV), in aqueous solution. ugm.ac.id This study revealed a stable six-coordinate hydration shell, with the iridium ion surrounded by six water molecules in an octahedral geometry. ugm.ac.id The simulation determined the average Ir-O bond distance in this first hydration shell to be 2.03 Å. ugm.ac.id The angular distribution function for the O-Ir-O angles showed distinct peaks around 90° and 180°, confirming the octahedral arrangement. ugm.ac.id
Classical MD simulations are also employed to study the behavior of ions in solution, although the accuracy depends heavily on the quality of the force fields used to describe the interactions. core.ac.ukresearchgate.net These simulations can provide insights into properties like diffusion coefficients, solvation shell dynamics, and the formation of ion pairs in concentrated solutions. researchgate.net For complex systems like polyelectrolyte nanocapsules or interactions at mineral surfaces, MD simulations can reveal details about adsorption, water structuring at the interface, and the influence of the environment on the iridium species. researchgate.netarxiv.org
Computational Design and Screening of Novel Iridium(IV) Chloride Derived Catalysts and Functional Materials
Computational methods are increasingly used not just to understand existing systems but also to predict and design new catalysts and materials with enhanced properties. This in silico approach can significantly accelerate the discovery process by screening large libraries of potential candidates before undertaking expensive and time-consuming experimental synthesis.
DFT calculations are at the forefront of designing iridium-based catalysts. For example, computational studies have been used to guide the design of iridium pincer complexes for the dehydrogenation of hydrogenated boron-nitride nanotubes, a potential hydrogen storage material. researchgate.net By calculating reaction energies and activation barriers, researchers can predict the efficiency of a proposed catalyst. DFT has also been employed to elucidate reaction mechanisms for processes like intramolecular hydroarylation catalyzed by bidentate iridium(I) catalysts, with the insights gained being used to parameterize and identify more promising ligand scaffolds in silico. nih.gov
High-throughput screening, often coupled with computational analysis, provides a rapid method for discovering effective catalysts. mdpi.comtu-darmstadt.de In one example, a library of 63 iridium and rhodium complexes was screened for intramolecular hydroamination activity, with parallel factor analysis of UV-visible spectra used to quickly assess catalyst performance. mdpi.com In another, a high-throughput optical screening method was developed to assess the photocatalytic activity of a library of 1152 different iridium(III) complexes, allowing for the rapid identification of optimal catalysts for dehalogenation reactions. tu-darmstadt.de These approaches leverage computational tools to manage and interpret the large datasets generated, paving the way for the use of data science and machine learning in catalyst development. tu-darmstadt.de
Separation, Extraction, and Recovery Methodologies for Iridium Iv Chloride Species
Solvent Extraction of Iridium(IV) from Complex Aqueous Matrices
Solvent extraction is a primary technology in hydrometallurgy for the separation and purification of metal ions. journals.co.za For iridium, this process typically involves contacting an acidic aqueous solution containing the [IrCl₆]²⁻ complex with an immiscible organic phase. The organic phase contains an extractant that selectively binds with the iridium species, transferring it from the aqueous to the organic layer. journals.co.zaupc.edu The efficiency of this separation is influenced by factors such as the acidity of the aqueous phase, the concentration of the extractant, and the presence of other metals. upc.edutamu.edu
Ionic liquids (ILs) have gained attention as "designer solvents" for metal extraction due to their unique properties like low volatility, high stability, and tunable selectivity. rsc.orgnih.gov They have been successfully applied to the extraction of anionic complexes of Iridium(IV) from acidic chloride solutions. rsc.orgresearchgate.net
Hydrophobic ionic liquids have demonstrated high efficiency in extracting Iridium(IV), with distribution coefficients (D values) reaching up to 71. rsc.orgresearchgate.net The extraction mechanism often involves an anion exchange, where two anions from the ionic liquid phase are exchanged for one [IrCl₆]²⁻ complex from the aqueous phase. rsc.orgresearchgate.net Studies have also investigated the precipitation of Iridium(IV) from aqueous solutions using water-soluble ionic liquids, which form a water-insoluble salt. rsc.orgresearchgate.net Pyridinium-based cations have been identified as particularly effective for this precipitation process. rsc.orgresearchgate.net
A novel extraction-electrodeposition process utilizes a mixed ionic liquid system ([EBTOA]Br/[Bmim]PF₆) to first separate Pt(IV) from Ir(III), and then, after re-oxidation of iridium to Ir(IV), the same IL system is used to selectively extract the Iridium(IV). researchgate.net
Table 1: Examples of Ionic Liquids Used for Iridium(IV) Extraction
| Ionic Liquid Cation/System | Anion | Application | Key Finding | Reference |
|---|---|---|---|---|
| Pyridinium-based cations | Varied | Precipitation | Most efficient at precipitating Iridium(IV). | rsc.orgresearchgate.net |
| [BMIM]⁺, [OMIM]⁺, [OdMIM]⁺ | [NTf₂]⁻ | Liquid-Liquid Extraction | Efficiently extracts Iridium(IV); D values up to 71. | rsc.orgresearchgate.net |
The development of new extractants is crucial for improving the selectivity and efficiency of Iridium(IV) separation. Various classes of compounds, including amines, organophosphorus acids, and neutral extractants, have been investigated.
Quaternary ammonium (B1175870) salts like Aliquat 336 are effective in selectively extracting Ir(IV) from solutions containing other PGMs after the removal of platinum. researchgate.net Hydrophobic eutectic solvents, a new class of "green solvents," have also been explored. tamu.edu A solvent composed of tetraheptylammonium (B15475950) chloride and decanoic acid showed effective extraction of Ir(IV) from hydrochloric acid solutions, achieving a separation factor of approximately 20 over Rh(III) at around 0.4 M HCl. tamu.edu
The phosphine (B1218219) sulfide (B99878) extractant Cyanex 471X has been used to functionalize magnetic nanoparticles for the adsorption-based separation of iridium. nih.gov Neutral extractants like Cyanex 923 have been studied for the separation of Pt, Ru, and Ir in chloride media, with optimal conditions identified for achieving high separation efficiencies for Pt and Ru from Ir. recycalyse.eu The extraction behavior of Ir(IV) with 8-hydroxyquinoline (B1678124) reagents like Kelex 100 has also been examined. upc.edutesisenred.net
Table 2: Selected Ligand-Based Extractants for Iridium(IV)
| Extractant | Type | Application | Key Finding | Reference |
|---|---|---|---|---|
| Aliquat 336 | Quaternary Ammonium Salt | Solvent Extraction | Selectively extracts Ir(IV) from Pt-free raffinate. | researchgate.net |
| Tetraheptylammonium chloride / Decanoic acid | Eutectic Solvent | Solvent Extraction | Separation factor (Ir/Rh) of ~20 at ~0.4 M HCl. | tamu.edu |
| Cyanex 923 | Neutral (Phosphine Oxides) | Solvent Extraction | Allows for separation of Pt and Ru from Ir. | recycalyse.eu |
| Kelex 100 | 8-Hydroxyquinoline | Solvent Extraction | Extraction behavior of Ir(IV) investigated. | upc.edutesisenred.net |
Electrochemical Processes for the Recovery of Iridium(IV) from Solutions
Electrochemical methods offer a promising, environmentally friendlier alternative to traditional pyrometallurgical processes for iridium recycling. rsc.org These hydrometallurgical techniques can involve the electrochemical dissolution of iridium metal or the electrodeposition of iridium from a solution. researchgate.netrsc.org
Research has shown that the electrochemical dissolution of iridium can be significantly enhanced in the presence of chloride ions and organic molecules. rsc.orgfau.de For instance, cycling iridium in the presence of HCl and 1 M ethanol (B145695) can increase dissolution by a factor of 40 compared to using HClO₄ alone. rsc.orgfau.de The presence of other metal ions, such as Cu²⁺, in the electrolyte can also enhance the dissolution of iridium oxides by a factor of approximately 3 during potential cycling in 1 M HCl. rsc.org
Once Iridium(IV) is in solution, typically within an ionic liquid phase after solvent extraction, it can be recovered as a metal through electrodeposition. researchgate.net Cyclic voltammetry studies have been used to determine the optimal potential for this reduction. researchgate.net For example, using an [EBTOA]Br-Ir(IV)/[Bmim]PF₆ electrolyte, Ir(IV) can be reduced to Ir(0) at an optimal potential of -1.72 V, depositing a black coating of iridium metal onto a copper substrate. researchgate.net Electrochemical analysis indicates that the reduction of Ir(IV) in ionic liquids can proceed in a two-step mechanism: first to Ir(III), and then to Ir(0). researchgate.net
Adsorption and Ion-Exchange Techniques for Selective Iridium(IV) Separation
Adsorption and ion-exchange chromatography are powerful techniques for separating Iridium(IV) from aqueous solutions, particularly from other PGMs. fhsu.eduresearchgate.net These methods rely on the differential affinity of charged metal complexes for a solid-phase resin or adsorbent. researchgate.netcdnsciencepub.com
Anion exchange resins, such as Amberlite IRA-400, have been successfully used to separate rhodium and iridium chlorides. researchgate.netcdnsciencepub.comosti.gov The separation is possible due to the marked difference in affinity between the anionic Iridium(IV) complex ([IrCl₆]²⁻) and the corresponding Rh(III) species toward the resin. researchgate.netosti.gov In this process, iridium is maintained in its +4 oxidation state, often with the addition of an oxidizing agent like cerium(IV) to counteract the reducing properties of the resin. researchgate.netcdnsciencepub.comosti.gov The more strongly adsorbed Ir(IV) is retained on the column, while Rh(III) can be eluted with 2 M hydrochloric acid. researchgate.netosti.gov
Another approach involves the use of functionalized adsorbents. nih.gov Magnetic nanoparticles functionalized with triisobutylphosphine (B1585466) sulfide (Cyanex 471X) have been investigated for iridium adsorption. nih.gov The optimal conditions for adsorption were found to be at pH 6, with an adsorbent dosage of 1.2 g/L and a contact time of 10 minutes for an initial iridium concentration of 10 mg/L. nih.gov
Strategies for the Separation of Iridium(IV) from Other Platinum Group Metals (PGMs) in Resource Recovery
The separation of iridium from other PGMs, especially rhodium and platinum, is a notoriously difficult but essential step in PGM refining. journals.co.zacdnsciencepub.com The choice of strategy often depends on controlling the oxidation state of iridium, as Ir(III) and Ir(IV) exhibit different chemical behaviors. journals.co.za
One common strategy is based on the differential stability and extractability of the chloro-complexes. journals.co.za The [IrCl₆]²⁻ complex is readily formed and can be extracted into an organic phase by an appropriate extractant, such as an amine, leaving other PGMs like Rh(III) in the aqueous phase. journals.co.za The extraction of iridium can be suppressed by keeping it in the less stable +3 oxidation state, allowing for the prior extraction of metals like platinum. After platinum removal, iridium can be oxidized to Ir(IV) and subsequently extracted. researchgate.net
Ion-exchange methods also provide a robust route for Ir/Rh separation. researchgate.netosti.gov As mentioned previously, the strong retention of [IrCl₆]²⁻ on anion exchange resins compared to Rh(III) complexes allows for their effective chromatographic separation. researchgate.netcdnsciencepub.comosti.gov
Hydrolytic precipitation has also been studied as a separation method. fhsu.edu This involves the precipitation of rhodium hydroxide (B78521) while keeping iridium in solution as a stable complex, for example, with EDTA. fhsu.edu However, complete separation can be hindered by the adsorption of the soluble iridium complex onto the surface of the rhodium hydroxide precipitate. fhsu.edu
Table 3: Summary of Compound Names
| Compound Name |
|---|
| Iridium(IV) chloride dihydrochloride (B599025) |
| Iridium(IV) chloride |
| Iridium(III) chloride |
| Rhodium(III) chloride |
| Platinum(IV) chloride |
| Palladium(II) chloride |
| Hydrochloric acid |
| Nitric acid |
| Sodium chlorate |
| Ethylenediaminetetraacetic acid (EDTA) |
| Kelex 100 |
| Tridecanol |
| Kerosene |
| Aliquat 336 |
| Cyanex 923 |
| Cyanex 471X |
| Decanoic acid |
| Tetraheptylammonium chloride |
| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) |
| 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([OMIM][NTf₂]) |
| 1-decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([OdMIM][NTf₂]) |
| [EBTOA]Br/[Bmim]PF₆ |
| Amberlite IRA-400 |
| Cerium(IV) sulfate |
| Rhodium hydroxide |
| Titanous chloride |
Frontiers in Materials Science and Engineering Applications Utilizing Iridium Iv Chloride Dihydrochloride Precursors
Synthesis of Iridium Nanomaterials for Diverse Technological Applications
The synthesis of iridium nanomaterials from iridium(IV) chloride precursors is a highly active area of research, yielding materials with unique catalytic and electronic properties. safina.eusigmaaldrich.com The formation pathway and final characteristics of the nanoparticles, such as size and structure, are highly dependent on the specific precursor salt used (e.g., IrCl₃, IrCl₄, H₂IrCl₆) and the reaction conditions. acs.orgresearchgate.net
Researchers have demonstrated that using H₂IrCl₆ as a precursor can lead to the formation of colloidal iridium nanoparticles as small as Ir₅₅, which exhibit decahedral and icosahedral structures rather than the bulk face-centered cubic (fcc) structure. acs.org One common synthesis route for iridium oxide (IrOₓ·nH₂O) nanoparticles involves the hydrolysis of the [IrCl₆]²⁻ ion in a basic solution, followed by condensation in an acidic medium. wpmucdn.comacs.org This method can produce stable, ligand-free IrOₓ nanoparticles approximately 2 nm in diameter that are highly active for water oxidation over a broad pH range. wpmucdn.comacs.org The process can be finely tuned; for instance, acid condensation of the hydrolyzed precursor leads to a quantitative conversion to nanoparticles, a significant improvement over alkaline hydrolysis alone. wpmucdn.com
More environmentally friendly "green synthesis" methods have also been developed, utilizing extracts from winery waste (grape marcs) to reduce iridium chloride and form nanoparticles. mdpi.com This approach yielded very small iridium nanoparticles (3.0–4.5 nm) that demonstrated high catalytic efficiency in the reduction of organic dyes, showcasing a sustainable route to functional nanomaterials. mdpi.com
| Synthesis Method | Iridium Precursor | Key Reagents | Resulting Nanomaterial | Typical Size | Reference |
|---|---|---|---|---|---|
| Hydrolysis & Acid Condensation | K₂IrCl₆ or H₂IrCl₆ | NaOH, HNO₃ | Ligand-free IrOₓ·nH₂O nanoparticles | ~2 nm | wpmucdn.comacs.org |
| Surfactant-free Colloidal Synthesis | H₂IrCl₆ | Methanol, Base (e.g., LiOH, NaOH) | Colloidal Iridium nanoparticles (decahedral/icosahedral) | Ir₅₅ to Ir₁₁₆ clusters | acs.orgresearchgate.net |
| Green Synthesis | IrCl₃ | Grape marc aqueous extract | Iridium nanoparticles | 3.0–4.5 nm | mdpi.com |
| Galvanic Displacement | IrCl₃ | Cu foil | Cubic Iridium nanoparticles | ~114-158 nm | mdpi.com |
Iridium(IV) chloride dihydrochloride (B599025) (H₂IrCl₆) is a key precursor for fabricating iridium and iridium oxide thin films, which are valued for their corrosion resistance, conductivity, and catalytic activity. rsc.org One prominent technique is electrodeposition, where thin, highly porous iridium films can be grown on a substrate like gold from a sulfuric acid solution containing H₂IrCl₆. capes.gov.br This method allows for precise control over film thickness and achieves high charge efficiency, producing uniform films that can be subsequently converted to iridium oxide without losing their high surface area. rsc.orgcapes.gov.br
Other fabrication techniques include:
Chemical Vapor Deposition (CVD): This method involves the decomposition of precursor gases on a heated substrate. mdpi.com While early iridium chloride precursors like IrCl₃ and IrCl₄ were used, they had a tendency to introduce impurities that could affect film performance. mdpi.com Modern metal-organic CVD (MOCVD) often employs more volatile organometallic precursors to achieve high-purity, crystalline films for applications like water splitting. nih.govresearchgate.net
Sputtering: In this physical vapor deposition (PVD) method, an iridium target is bombarded with ions in a reactive plasma to deposit a thin film of iridium or iridium oxide. nih.gov Sputtered iridium oxide films (SIROFs) have charge-injection properties comparable to films formed by other methods and are used for neural stimulation electrodes. nih.gov
Solution-Based Processes: An effective method for creating iridium oxide thin films involves a pre-coordination step where an IrCl₆³⁻ precursor is converted to a stable Ir(OH)₆³⁻ complex, followed by oxidative electroless deposition. researchgate.net This process yields mechanically robust films with superior charge storage capacity. researchgate.net
| Fabrication Method | Precursor | Key Findings | Application | Reference |
|---|---|---|---|---|
| Electrodeposition | H₂IrCl₆ | Produces highly porous (<50%) films with 100% charge efficiency at optimum potential (0.1–0.2 V). | Electrocatalysis, Sensing | rsc.orgcapes.gov.br |
| Solution-based Electroless Deposition | IrCl₆³⁻ | High utilization of Ir precursor; mechanically robust films with high charge storage capacity (0.367 mC/(cm²·nm)). | Bio-stimulating electrodes | researchgate.net |
| Reactive Sputtering (PVD) | Iridium metal target (forms oxide film) | Deposits adherent films with high charge-injection capacity (~5 mC/cm²). | Neural stimulation electrodes | nih.gov |
| MOCVD | Organometallic Ir(I) complexes | Results in highly crystalline, dense, and conductive films at lower temperatures than oxygen-based processes. | Water splitting (HER) | nih.govresearchgate.netrsc.org |
The combination of iridium's catalytic prowess with the high surface area and conductivity of carbon nanomaterials like graphene and carbon nanotubes (CNTs) creates powerful composite materials. safina.eunih.gov Iridium(IV) chloride compounds are instrumental in synthesizing these materials. sigmaaldrich.comsigmaaldrich.com
A common method for preparing iridium-decorated graphene (Ir-G) involves the simultaneous reduction of graphite (B72142) oxide (GO) and an iridium chloride precursor, such as iridium chloride hydrate (B1144303). researchgate.net This process yields highly uniform iridium nanoparticles, typically around 3 nm in size, anchored to the graphene surface. researchgate.net Such materials exhibit significantly enhanced electrocatalytic activity compared to traditional carbon electrodes. researchgate.net Another approach involves reacting graphene oxide directly with iridium chloride in a solvent mixture, which, after refluxing, produces a graphene oxide-iridium complex. nih.gov This complex acts as a highly active and reliable catalyst for chemical transformations. nih.gov
Research has also focused on encapsulating iridium-based alloy cores within graphene shells. For instance, an iridium-nickel (IrNi) alloy encapsulated in a graphene oxide shell was prepared through the pyrolysis of an iridium-doped metal-organic framework (MOF). rsc.org This architecture demonstrated exceptional electrocatalytic activity for the hydrogen evolution reaction (HER), outperforming commercial platinum-on-carbon (Pt/C) catalysts. rsc.org The graphene shell not only provides conductivity and corrosion resistance but also interacts electronically with the alloy core to enhance catalytic performance. rsc.org
Integration of Iridium(IV) Chloride Derivatives into Functional Composites and Hybrid Systems
Iridium(IV) chloride derivatives are essential for integrating the functional properties of iridium into advanced composites and hybrid systems. These precursors allow for the controlled deposition of iridium or iridium oxide onto various substrates, creating materials with synergistic properties. The resulting composites often exhibit enhanced catalytic activity, stability, and electrical performance, making them suitable for demanding applications. safina.euresearchgate.net
Examples of such integration include:
Iridium-Polymer Composites: Iridium nanoparticles or their oxides can be embedded within polymer matrices to create functional materials. These composites can be used in sensors or as catalytic membranes.
Iridium-Ceramic Composites: Incorporating iridium into ceramic materials can enhance their high-temperature stability and catalytic functions, with applications in high-temperature electronics and catalysis. researchgate.net
Iridium-Metal Alloy Composites: Iridium is alloyed with other metals, such as nickel or platinum, and then integrated with a support material like graphene. rsc.org The precursor, iridium chloride, is reduced along with a salt of the other metal to form the alloy nanoparticles directly on the support, as seen in the synthesis of IrNi@OC catalysts. rsc.org This method ensures intimate contact between the components, which is crucial for electrocatalysis.
Carbon Nanotube (CNT) Composites: Similar to graphene, CNTs can be decorated with iridium nanoparticles derived from chloride precursors. youtube.com These composites leverage the exceptional mechanical and electrical properties of CNTs, creating robust and highly conductive catalyst supports.
The versatility of iridium chloride precursors in various solvents and under different reaction conditions (e.g., chemical reduction, electrodeposition) facilitates their use in creating a diverse range of complex, multi-component materials tailored for specific technological needs.
Applications in Advanced Electrode Materials for Electrochemical Devices
Materials synthesized from iridium(IV) chloride precursors are at the forefront of electrode development for a variety of electrochemical devices, primarily due to iridium's exceptional catalytic activity and corrosion resistance. researchgate.netsamaterials.com
Key applications include:
Water Electrolysis: Iridium and iridium oxide are benchmark catalysts for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers, a critical technology for producing green hydrogen. safina.euchinesechemsoc.org Electrodes are often fabricated using iridium oxide nanoparticles synthesized from chloride precursors. safina.eusigmaaldrich.com The high cost and scarcity of iridium drive research into creating highly efficient electrodes, such as Ir single-atom catalysts supported on nickel hydroxide (B78521) (Ir₁–Ni(OH)₂), which also start from an iridium(IV) chloride precursor. safina.eusigmaaldrich.com
Vanadium Redox Flow Batteries (VRFBs): These batteries are a promising technology for large-scale energy storage. The performance of VRFBs is often limited by the poor electrochemical activity of standard carbon electrodes. researchgate.net Iridium-decorated graphene, prepared from iridium chloride hydrate and graphite oxide, serves as a highly effective electrode material, demonstrating significantly higher redox current densities and better reversibility for the vanadium ion reactions compared to conventional materials. safina.euresearchgate.net
Supercapacitors and Batteries: The high capacitance and stability of iridium oxide make it a suitable material for energy storage devices like supercapacitors. fastercapital.com Thin films of iridium oxide, which can be fabricated via the electrodeposition or solution-based processing of chloride precursors, are used as electrode coatings. researchgate.netfastercapital.com
Biosensors and Neurostimulation: The biocompatibility and excellent charge injection capacity of iridium oxide films make them ideal for implantable biomedical devices. researchgate.netresearchgate.net Electrodes for neural stimulation and pH sensing are often coated with iridium oxide films prepared through methods like sputtering or solution-based deposition that can originate from iridium chloride chemistry. researchgate.netnih.govmdpi.com
The ability to create nanostructured electrodes with high surface area and catalytic activity directly from iridium(IV) chloride precursors is a significant factor driving innovation in these electrochemical technologies. safina.eucapes.gov.br
Concluding Remarks and Future Research Perspectives for Iridium Iv Chloride Dihydrochloride
Emerging Trends and Interdisciplinary Research Directions in Iridium(IV) Chemistry
The field of iridium(IV) chemistry is experiencing a surge of innovation, driven by the unique catalytic and photophysical properties of iridium complexes. acs.org A significant emerging trend is the development of dual-function catalysts that can promote both traditional organometallic catalysis and photocatalysis. acs.org This approach opens new avenues for complex chemical transformations in a more efficient and sustainable manner. Research is increasingly focused on harnessing the ability of iridium complexes to absorb visible light and initiate a wide range of chemical reactions, including carbon-carbon bond formation. acs.org
Interdisciplinary research is becoming crucial for advancing iridium(IV) chemistry. The integration of high-throughput experimentation (HTE) with synthetic chemistry is accelerating the discovery and optimization of new reactions. acs.org This synergy between chemistry, chemical engineering, and even programming allows for the rapid screening of additive libraries to enhance reactivity, selectivity, and efficiency. acs.org Furthermore, the application of advanced spectroscopic techniques, such as UV-Vis and EPR spectroscopy, is essential for understanding the reaction mechanisms and the formation of transient iridium(IV) species. semanticscholar.org The study of iridium compounds now extends into materials science for the development of advanced electronic materials and sensors, and into energy research for creating more efficient energy storage and production systems. safina.euchemimpex.com
Addressing Challenges and Identifying Opportunities in the Synthesis and Application of Iridium(IV) Chloride Dihydrochloride (B599025)
A primary challenge in the synthesis of iridium(IV) chloride dihydrochloride and its derivatives is achieving high purity. Reactions often yield a mixture of complexes, which can be difficult to separate. For instance, the synthesis of specific iridium(IV) dimethyl sulfoxide (B87167) complexes can be complicated by the co-precipitation of other iridium species. semanticscholar.org Another significant hurdle is the slow reaction kinetics and the tendency for Ir(IV) to be reduced during synthesis. semanticscholar.org The high cost and rarity of iridium metal also present a considerable challenge, driving research towards the development of catalysts that use minimal amounts of this precious metal. sciencedaily.com
Despite these challenges, numerous opportunities exist for the application of this compound. It serves as a vital precursor for synthesizing a variety of highly active catalysts. safina.eusigmaaldrich.com One major opportunity lies in the energy sector, where it is used to fabricate iridium-decorated graphene electrodes for vanadium redox flow batteries and to prepare single-atom catalysts for the oxygen evolution reaction (OER) in water electrolysis. safina.eusigmaaldrich.com In materials science, it is a key starting material for iridium oxide nanoparticles, which are stable and effective catalysts for processes like the hydrogenation of nitrogen heterocycles. safina.eusigmaaldrich.com The ability to control the size and morphology of these nanoparticles is crucial for tailoring their catalytic performance. safina.eu There is also growing interest in its use for creating novel iridium(III) and iridium(IV) complexes with potential applications in medicinal chemistry. nih.govnih.gov
Long-Term Impact and Potential for Transformative Discoveries in Catalysis, Energy, and Materials Science
The long-term impact of this compound and its derivatives is poised to be transformative across several scientific and technological domains. In catalysis, the development of highly efficient and stable iridium-based catalysts is expected to lead to more sustainable chemical processes. safina.eu The unique reactivity of iridium complexes will likely enable the discovery of new synthetic routes for pharmaceuticals and other fine chemicals. chemimpex.com The ongoing research into dual-function and photocatalytic iridium complexes could revolutionize how complex molecules are synthesized. acs.org
In the field of energy, iridium-based catalysts are critical for advancing clean energy technologies. sciencedaily.com Reducing the amount of iridium required in catalysts for water electrolysis is a major goal that could make green hydrogen production more economically viable. sciencedaily.comsciencedaily.com The development of more durable and efficient electrodes for redox flow batteries will also be a significant contribution to large-scale energy storage solutions. safina.eu In materials science, the unique properties of iridium-containing materials will continue to be exploited for creating advanced sensors, high-performance electronic devices, and new coating materials with exceptional thermal and chemical stability. chemimpex.com The continued exploration of iridium chemistry holds the promise of fundamental discoveries that could address some of the most pressing global challenges in energy and sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
